molecular formula C4H7BrO2 B579432 4-BROMOBUTYRIC ACID, [1-14C] CAS No. 19067-38-0

4-BROMOBUTYRIC ACID, [1-14C]

Cat. No.: B579432
CAS No.: 19067-38-0
M. Wt: 168.994
InChI Key: GRHQDJDRGZFIPO-DOMIDYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobutyric acid, [1-14C] is a radiolabeled compound with the molecular formula C4H7BrO2. It is a derivative of butyric acid where a bromine atom is substituted at the fourth carbon position. The [1-14C] label indicates that the carbon-14 isotope is located at the first carbon atom of the butyric acid chain. This compound is often used in scientific research due to its radiolabel, which allows for tracking and studying various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyric acid can be synthesized through the bromination of butyric acid or its derivatives. One common method involves the reaction of γ-butyrolactone with hydrogen bromide. The reaction typically occurs at temperatures ranging from 10 to 100°C, with hydrogen bromide used either as a gas or in an aqueous solution . The reaction conditions often include the use of sulfuric acid as a catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of 4-bromobutyric acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyric acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form butyric acid derivatives.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones under specific conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to form primary alcohols.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Butyric acid derivatives such as 4-hydroxybutyric acid.

    Oxidation: Butanal or butanone.

    Reduction: 4-bromobutanol.

Scientific Research Applications

4-Bromobutyric acid, [1-14C] is widely used in scientific research due to its radiolabel, which allows for tracking and studying various biochemical processes. Some applications include:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of butyric acid in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of butyric acid derivatives in the body.

    Industry: Applied in the development of pharmaceuticals and agrochemicals, where the radiolabel helps in studying the behavior of these compounds in different environments.

Mechanism of Action

The mechanism of action of 4-bromobutyric acid, [1-14C] involves its incorporation into metabolic pathways where butyric acid is a substrate. The radiolabel allows researchers to track its movement and transformation within these pathways. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved include fatty acid metabolism and the synthesis of complex lipids and proteins.

Comparison with Similar Compounds

4-Bromobutyric acid can be compared with other brominated butyric acid derivatives, such as:

    4-Chlorobutyric acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    4-Iodobutyric acid: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

    4-Fluorobutyric acid: Fluorine substitution results in different electronic properties and reactivity.

Uniqueness: The presence of the bromine atom in 4-bromobutyric acid provides a balance between reactivity and stability, making it a versatile compound in various chemical reactions. The [1-14C] radiolabel adds an additional layer of utility, allowing for detailed tracking and analysis in scientific research.

Properties

CAS No.

19067-38-0

Molecular Formula

C4H7BrO2

Molecular Weight

168.994

IUPAC Name

4-bromobutanoic acid

InChI

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i4+2

InChI Key

GRHQDJDRGZFIPO-DOMIDYPGSA-N

SMILES

C(CC(=O)O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.